Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate
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Overview
Description
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is achieved through the cyclization of anthranilic acid derivatives with appropriate reagents . The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its biological activity .
Comparison with Similar Compounds
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate can be compared with other quinazolinone derivatives:
Similar Compounds: Examples include 2-phenylquinazolin-4(3H)-one and 6-chloro-2-methylquinazolin-4(3H)-one.
Uniqueness: The presence of the ethyl ester and the specific substitution pattern on the quinazolinone core make this compound unique.
Biological Activity
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, antioxidant, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C18H14ClN3O3 |
Molar Mass | 327.76 g/mol |
CAS Number | 93654-27-4 |
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound targets enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. This is particularly relevant in cancer therapy where suppression of tumor growth is desired.
- Antioxidant Activity : It has been shown to exhibit significant antioxidant properties, which help in neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and related diseases .
- Neuroprotective Effects : The compound has potential neuroprotective activities, as evidenced by studies showing its ability to protect against oxidative damage in neuronal cells .
Anticancer Activity
Numerous studies have reported the anticancer potential of quinazoline derivatives, including this compound:
- Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). For instance, one study reported an IC50 value of approximately 10 μM against the MCF-7 cell line .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) scavenging activity:
Assay Type | Result |
---|---|
DPPH Scavenging | Effective at low concentrations |
IC50 | 25 μM |
These results indicate that the compound can effectively scavenge free radicals, thereby reducing oxidative stress.
Neuroprotective Effects
Research has indicated that this compound may protect neuronal cells from oxidative damage induced by exposure to harmful agents. In animal models, it was shown to improve behavioral outcomes following oxidative stress exposure .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Study on AChE Inhibition : A related quinazoline derivative exhibited potent inhibition of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Toxicity Studies : Acute toxicity studies have shown a median lethal dose (LD50) of approximately 300 mg/kg for structurally similar compounds, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
ethyl 4-[[2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4/c1-2-33-24(31)17-8-11-19(12-9-17)27-22(30)15-29-21-13-10-18(26)14-20(21)23(28-25(29)32)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQOYXRGIPPFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.